N-(3-chlorophenyl)-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonamide
Description
N-(3-chlorophenyl)-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonamide is a sulfonamide derivative featuring a 2-methylbenzenesulfonamide core substituted at position 5 with a 5-cyclopropyl-1,2,4-oxadiazol-3-yl group and at the nitrogen atom with a 3-chlorophenyl moiety. The compound combines structural motifs known for pharmacological relevance: sulfonamides are associated with enzyme inhibition (e.g., carbonic anhydrases), while 1,2,4-oxadiazoles contribute metabolic stability and π-π stacking interactions in drug-receptor binding . The cyclopropyl group may enhance rigidity and influence lipophilicity, whereas the 3-chlorophenyl substituent introduces steric and electronic effects critical for target engagement.
Properties
Molecular Formula |
C18H16ClN3O3S |
|---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C18H16ClN3O3S/c1-11-5-6-13(17-20-18(25-21-17)12-7-8-12)9-16(11)26(23,24)22-15-4-2-3-14(19)10-15/h2-6,9-10,12,22H,7-8H2,1H3 |
InChI Key |
KXSJQUXRZWHLPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3CC3)S(=O)(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the 1,2,4-oxadiazole ring, followed by the introduction of the cyclopropyl group. The final steps involve the sulfonamide formation and the attachment of the 3-chlorophenyl and 2-methylbenzenesulfonamide groups. Common reagents used in these steps include chlorinating agents, cyclopropylating agents, and sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Formation of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is typically synthesized via condensation of hydrazides with carbonyl compounds. For the cyclopropyl-substituted oxadiazole, a plausible route involves:
-
Cyclopropylamine reacting with a ketone or aldehyde to form a hydrazone intermediate.
-
Cyclization under acidic/basic conditions to form the oxadiazole ring.
Example from Search Results :
In Result , oxadiazole compounds are synthesized using CuI and L-proline catalysts in polar aprotic solvents (e.g., DMF/DMSO) at elevated temperatures. While not identical, this suggests that metal-catalyzed cross-coupling may be applicable for attaching substituents to the oxadiazole ring.
Sulfonamide Formation
The benzenesulfonamide moiety is typically synthesized via:
-
Sulfonation : Introduction of the sulfonic acid group onto the benzene ring.
-
Activation : Conversion of the sulfonic acid to an acid chloride (e.g., using SOCl₂).
-
Amide Bond Formation : Reaction with an amine (e.g., 3-chlorophenylamine).
Example from Search Results :
In Result , a similar sulfonamide structure is formed by reacting a sulfonic acid chloride with an amine. This aligns with standard sulfonamide synthesis protocols.
Coupling of the Oxadiazole to the Benzene Ring
Attaching the oxadiazole to the benzene ring likely involves:
-
Electrophilic Substitution : If the oxadiazole bears a leaving group (e.g., halogen), nucleophilic aromatic substitution could occur.
-
Cross-Coupling Reactions : For direct coupling, methods like Suzuki or Ullmann coupling may be employed, as suggested in Result (CuI/L-proline catalysts).
Oxadiazole Ring Formation
The mechanism involves:
-
Hydrazone Formation : Cyclopropylamine reacts with a carbonyl compound to form a hydrazone.
-
Cyclization : Acidic conditions facilitate cyclization to form the oxadiazole ring.
Example from Search Results :
In Result , oxidative cyclization of thiosemicarbazones yields thiadiazoles, analogous to oxadiazole formation.
Sulfonamide Bond Formation
The reaction proceeds via:
-
Acid Chloride Activation : SOCl₂ converts carboxylic acids to acid chlorides.
-
Amide Bond Formation : The acid chloride reacts with an amine (e.g., 3-chlorophenylamine) in a nucleophilic substitution.
Key Functional Groups
| Functional Group | Characterization Data | Source |
|---|---|---|
| Sulfonamide (SO₂NH₂) | IR: ~1690 cm⁻¹ (C=O), ~1167 cm⁻¹ (C=S) | |
| 1,2,4-Oxadiazole | IR: ~1639 cm⁻¹ (C=N) | |
| Cyclopropyl substituent | ¹H NMR: δ 1.06 ppm (CH(CH₃)₂) |
Challenges and Considerations
-
Regioselectivity : Substitution on the benzene ring (e.g., 2-methyl group) may influence reaction pathways.
-
Thermal Stability : Cyclopropyl groups are sensitive to heat, necessitating mild reaction conditions.
-
Purification : Microwave-assisted synthesis (as in Result ) can enhance efficiency but requires careful optimization.
Research Findings
-
Impact of Microwave Irradiation : Result demonstrates that microwave methods significantly reduce reaction times (e.g., 2–10 minutes for cyclization steps) while maintaining high yields (80–98%).
-
Role of Catalysts : Result highlights CuI and L-proline ligands for cross-coupling reactions, which could be critical for attaching the oxadiazole to the benzene ring.
-
Functional Group Compatibility : Result and show that sulfonamides with oxadiazole substituents are chemically stable, enabling further derivatization.
Scientific Research Applications
Anticancer Properties
Research has shown that compounds containing the oxadiazole scaffold exhibit notable anticancer activity. For instance, studies have demonstrated that derivatives of benzenesulfonamides with oxadiazole groups can effectively inhibit the proliferation of various cancer cell lines.
- Case Study 1 : A study evaluated the cytotoxic effects of several benzenesulfonamide derivatives against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The results indicated that compounds similar to N-(3-chlorophenyl)-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonamide exhibited IC50 values below 100 μM, suggesting significant potency against these cell lines .
Synthetic Approaches
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps may include:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazines or amidoximes.
- Sulfonamide Formation : The final step usually involves the reaction of the oxadiazole derivative with a sulfonamide component to yield the target compound.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl and oxadiazole rings significantly influence biological activity. For example:
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Structural and Functional Comparison with Sulfonamide-Oxadiazole Derivatives
Compound A : 2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methyl-2-butanyl)benzenesulfonamide
- Key Differences: Sulfonamide Substituent: Tert-butyl (2-methyl-2-butanyl) group vs. 3-chlorophenyl in the target compound. The tert-butyl group increases steric bulk and lipophilicity (predicted logP ~3.8 vs. Oxadiazole Substituent: 3-Fluorophenyl vs. cyclopropyl. Fluorine’s electron-withdrawing effect may alter electronic distribution in the oxadiazole ring, affecting binding affinity. Cyclopropane’s ring strain and sp³ hybridization may confer conformational rigidity absent in Compound A .
- Hypothesized SAR : Replacement of 3-chlorophenyl with tert-butyl could diminish aromatic stacking interactions but improve metabolic stability.
Compound B : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Key Differences: Core Structure: Pyrazole ring vs. oxadiazole. Substituents: A trifluoromethyl group (strong electron-withdrawing) and sulfanyl linkage vs. sulfonamide. Trifluoromethyl groups enhance stability and lipophilicity but may reduce solubility .
Data Table: Structural and Predicted Physicochemical Properties
Research Findings and Implications
- Electronic Effects : The 3-chlorophenyl group in the target compound provides a balance of lipophilicity and moderate electron-withdrawing capacity, whereas Compound A’s 3-fluorophenyl group offers stronger electronegativity but reduced steric bulk .
- Steric Considerations : Cyclopropane in the target compound imposes spatial constraints that may optimize binding pocket occupancy, contrasting with Compound B’s trifluoromethyl group, which prioritizes electronic over steric effects .
- Synthetic Accessibility : The tert-butyl group in Compound A simplifies synthesis via alkylation, whereas the cyclopropane in the target compound requires more complex ring-closing strategies .
Biological Activity
N-(3-chlorophenyl)-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonamide is a synthetic compound belonging to the class of oxadiazoles. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a sulfonamide group, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.83 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that related oxadiazole derivatives demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Properties
Several studies have explored the anticancer potential of oxadiazole derivatives. For example, the compound has been tested against various cancer cell lines such as MCF-7 and MDA-MB 231. Results indicate that it may inhibit cell proliferation by inducing apoptosis and disrupting cell cycle progression .
Table: Summary of Anticancer Activity
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| MDA-MB 231 | 20 | Cell cycle arrest |
Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression. For example, molecular docking studies suggest that it can effectively bind to targets such as RET kinase, which is implicated in several cancers .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Binding : The sulfonamide moiety can mimic natural substrates or inhibitors, leading to competitive inhibition.
- Receptor Modulation : The compound may act on specific receptors involved in signaling pathways that regulate cell growth and apoptosis.
- Oxidative Stress Induction : Some studies suggest that it may increase oxidative stress within cells, leading to cell death in cancerous tissues .
Case Studies
A notable case study involved the synthesis and biological evaluation of this compound in a laboratory setting. The study highlighted its effectiveness against resistant strains of bacteria and its low toxicity profile in normal human cells .
Q & A
Basic: What are the key synthetic routes for synthesizing N-(3-chlorophenyl)-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonamide?
Answer:
The synthesis typically involves multi-step protocols:
- Step 1: Formation of the oxadiazole ring via cyclization of a thioamide intermediate. For example, cyanogen bromide (BrCN) in methanol can convert hydrazides to 1,3,4-oxadiazoles .
- Step 2: Functionalization of the benzene sulfonamide core. A common approach involves coupling 3-chloroaniline with a pre-synthesized sulfonyl chloride derivative under basic conditions (e.g., triethylamine or pyridine) to form the sulfonamide bond .
- Step 3: Introduction of the cyclopropane group. This may require palladium-catalyzed cross-coupling reactions or cyclopropanation using diethylzinc and diiodomethane .
Critical Note: Optimize reaction temperatures (e.g., 0–5°C for exothermic steps) and solvent systems (e.g., dry THF for moisture-sensitive intermediates) to suppress side reactions like hydrolysis or dimerization.
Basic: How is the structural identity of this compound confirmed using spectroscopic and crystallographic methods?
Answer:
- Spectroscopy:
- NMR: ¹H/¹³C NMR confirms substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, sulfonamide NH at δ ~7.5 ppm). 2D techniques (COSY, HSQC) resolve overlapping signals in aromatic regions .
- MS: High-resolution mass spectrometry (HRMS) verifies molecular ion peaks and fragmentation patterns .
- Crystallography: Single-crystal X-ray diffraction (employing SHELX software for refinement) resolves bond lengths and angles, particularly for the oxadiazole ring (C–N ≈ 1.29 Å) and sulfonamide geometry (S–O ≈ 1.43 Å) .
Advanced: How can researchers optimize the cyclopropane ring formation in the oxadiazole moiety during synthesis?
Answer:
Cyclopropane stability and regioselectivity are critical challenges:
- Reagent Selection: Use Simmons-Smith conditions (Zn/Cu couple with CH₂I₂) for stereocontrolled cyclopropanation. Alternatively, transition-metal catalysts (e.g., Pd(PPh₃)₄) enable cross-coupling with pre-formed cyclopropylboronic acids .
- Protection Strategies: Protect reactive groups (e.g., sulfonamide NH) with tert-butoxycarbonyl (Boc) to prevent side reactions during cyclopropanation .
- Kinetic Analysis: Monitor reaction progress via in-situ FTIR or HPLC to identify optimal reaction times and minimize ring-opening side products .
Advanced: What analytical strategies are recommended for resolving contradictory biological activity data in different assay systems?
Answer:
Discrepancies in bioactivity data (e.g., antimicrobial IC₅₀ variations) may arise from assay-specific conditions:
- Standardization: Use reference compounds (e.g., ciprofloxacin for antimicrobial assays) to normalize inter-lab variability .
- Orthogonal Assays: Combine in vitro enzyme inhibition (e.g., COX-2 for anti-inflammatory studies) with cell-based assays (e.g., MTT for cytotoxicity) to confirm target specificity .
- Solubility Correction: Account for solubility differences (e.g., DMSO concentration effects) by measuring partition coefficients (log P) via shake-flask or HPLC methods .
Advanced: How can computational modeling guide the design of derivatives with enhanced target affinity?
Answer:
- Docking Studies: Use Schrödinger Suite or AutoDock Vina to predict binding poses of the sulfonamide group in enzyme active sites (e.g., carbonic anhydrase IX). Focus on hydrogen bonding with key residues (e.g., Thr199) .
- QSAR Models: Develop quantitative structure-activity relationship (QSAR) models using descriptors like Hammett constants (σ) for substituents on the chlorophenyl ring .
- MD Simulations: Conduct molecular dynamics (≥100 ns) to assess conformational stability of the cyclopropyl-oxadiazole moiety in solvated environments .
Advanced: What methodologies address impurities in the final product, particularly chlorinated byproducts?
Answer:
- Chromatography: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to separate chlorinated impurities (retention time shifts ±0.5 min) .
- Recrystallization: Optimize solvent polarity (e.g., ethanol/water mixtures) to selectively crystallize the target compound, exploiting differences in solubility between byproducts .
- Mass Tracking: LC-MS/MS identifies halogenated impurities via characteristic isotopic patterns (e.g., Cl⁻ adducts at m/z +2) .
Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?
Answer:
- Antimicrobial: Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) strains .
- Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control .
- Enzyme Inhibition: Fluorescence-based assays (e.g., β-lactamase inhibition using nitrocefin) to quantify IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
